REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH3:5][O:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13](N)=[CH:12][CH:11]=2.Cl.S(=O)(=O)(O)[OH:20].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:5][O:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([OH:20])=[CH:12][CH:11]=2 |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=NC2=CC=C(C=C2C1)N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at 90° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude product that
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate:triethylamine, 3:1:0.1, v/v/v)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC2=CC=C(C=C2C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |